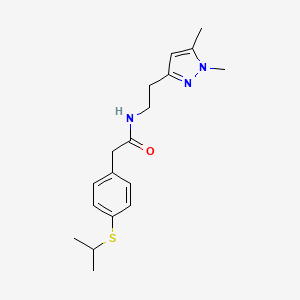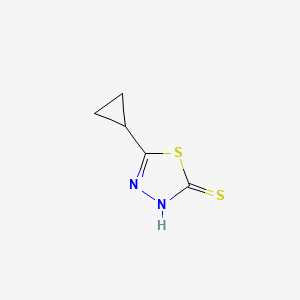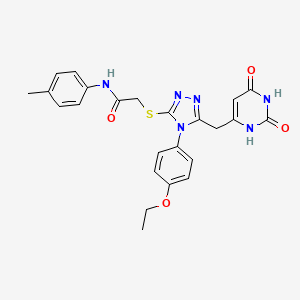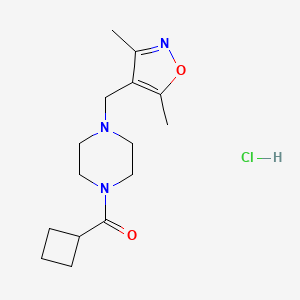
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide, also known as DPIA, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. DPIA is a member of the class of pyrazole-containing compounds, which have been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Novel Antipsychotic Agents
A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds structurally related to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide, have been synthesized and evaluated for their antipsychotic-like properties. These compounds, such as 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, suggesting a novel approach to antipsychotic therapy with potentially reduced side effects (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, such as N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant in vitro antioxidant activity, highlighting their potential in oxidative stress-related conditions and as metal-based antioxidants (Chkirate et al., 2019).
Molecular Conformations and Hydrogen Bonding
Studies on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides have revealed diverse molecular conformations and hydrogen bonding patterns in their crystal structures. These findings contribute to understanding the structural aspects that influence the biological activities and solubility of such compounds (Narayana et al., 2016).
Synthesis and Anticonvulsant Activity
Alkanamide derivatives, including those with pyrazole rings, have been synthesized and evaluated for their anticonvulsant activity. The structure-activity relationship (SAR) studies provide insights into the chemical modifications that enhance the therapeutic potential of these compounds in treating seizure disorders (Tarikogullari et al., 2010).
Inhibition of Fatty Acid Synthesis
Chloroacetamide derivatives, such as 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl) acetamide, have shown inhibitory effects on fatty acid synthesis in green algae. This research offers potential applications in the development of herbicides and the study of lipid metabolism pathways (Weisshaar & Böger, 1989).
Eigenschaften
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-13(2)23-17-7-5-15(6-8-17)12-18(22)19-10-9-16-11-14(3)21(4)20-16/h5-8,11,13H,9-10,12H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWUBNPOQRVPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)CC2=CC=C(C=C2)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2571171.png)
![5-Oxaspiro[3.5]nonane-8-carbaldehyde](/img/structure/B2571173.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide](/img/structure/B2571178.png)
![5-Azaspiro[3.4]octan-8-ol hydrochloride](/img/structure/B2571180.png)
![2-[1-(3,4-Dihydro-2H-chromene-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2571181.png)

![4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid](/img/structure/B2571184.png)
![3-Chloro-2-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2571186.png)

![(5-Chloro-2-methoxyphenyl)-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2571190.png)

